Cas no 946309-41-7 (5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile)

5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-(4-acetylpiperazin-1-yl)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile
- STK875225
- 946309-41-7
- AKOS001913323
- F3309-0879
- 5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile
- VU0609966-1
- 5-(4-Acetyl-1-piperazinyl)-2-[5-(phenoxymethyl)-2-furanyl]-4-oxazolecarbonitrile
- 5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile
-
- インチ: 1S/C21H20N4O4/c1-15(26)24-9-11-25(12-10-24)21-18(13-22)23-20(29-21)19-8-7-17(28-19)14-27-16-5-3-2-4-6-16/h2-8H,9-12,14H2,1H3
- InChIKey: DNKAVRPDMUQLNY-UHFFFAOYSA-N
- ほほえんだ: O1C(N2CCN(C(C)=O)CC2)=C(C#N)N=C1C1=CC=C(COC2=CC=CC=C2)O1
計算された属性
- せいみつぶんしりょう: 392.14845513g/mol
- どういたいしつりょう: 392.14845513g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 609
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 95.7Ų
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 652.9±65.0 °C(Predicted)
- 酸性度係数(pKa): -0.04±0.10(Predicted)
5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3309-0879-2μmol |
5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
946309-41-7 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3309-0879-5mg |
5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
946309-41-7 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3309-0879-5μmol |
5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
946309-41-7 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3309-0879-4mg |
5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
946309-41-7 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3309-0879-20μmol |
5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
946309-41-7 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3309-0879-2mg |
5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
946309-41-7 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3309-0879-15mg |
5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
946309-41-7 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3309-0879-10mg |
5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
946309-41-7 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3309-0879-25mg |
5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
946309-41-7 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3309-0879-10μmol |
5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
946309-41-7 | 90%+ | 10μl |
$69.0 | 2023-04-26 |
5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile 関連文献
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrileに関する追加情報
Introduction to 5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile (CAS No. 946309-41-7)
The compound 5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile (CAS No. 946309-41-7) represents a significant advancement in the field of medicinal chemistry, particularly in the design of novel bioactive molecules. This heterocyclic compound, characterized by its intricate structural framework, has garnered considerable attention due to its potential pharmacological properties and its role in addressing unmet medical needs.
At the core of this compound's structure lies a 1,3-oxazole core, which is a privileged scaffold widely recognized for its biological activity. The oxazole ring is flanked by two distinct pharmacophoric regions: a 4-acetylpiperazine moiety and a 5-(phenoxymethyl)furan substituent. The presence of these functional groups not only contributes to the compound's overall complexity but also opens up diverse avenues for interaction with biological targets.
The 4-acetylpiperazine part of the molecule is particularly noteworthy, as piperazine derivatives are extensively studied for their role in modulating neurotransmitter systems. Specifically, acetylpiperazine-based compounds have shown promise in the treatment of neurological disorders, including depression and anxiety. The acetyl group introduces a polar character to the piperazine ring, enhancing its solubility and potentially facilitating better cell membrane penetration. This feature is critical for compounds intended to interact with intracellular targets.
Complementing the piperazine moiety is the 5-(phenoxymethyl)furan group. Furan derivatives are known for their versatility in medicinal chemistry, often serving as key components in drug molecules due to their ability to engage with various biological receptors. The phenoxymethyl group adds an additional layer of complexity, introducing a hydroxylated aromatic ring that can participate in hydrogen bonding interactions. This structural feature is particularly valuable in designing molecules with enhanced binding affinity and selectivity.
The 1,3-oxazole ring itself is a versatile scaffold that has been extensively explored in drug discovery. Its five-membered structure allows for multiple sites of functionalization, making it an ideal platform for creating structurally diverse libraries of compounds. In particular, oxazole derivatives have demonstrated efficacy in treating a range of conditions, from infectious diseases to inflammatory disorders.
The nitrile group at the 4-position of the oxazole ring further enhances the compound's pharmacological potential. Nitrile groups are known to contribute to metabolic stability while also improving binding interactions with biological targets. This functional group can participate in hydrogen bonding or even undergo hydrolysis to form carboxylic acids under physiological conditions, potentially leading to altered pharmacokinetic profiles.
Recent advancements in computational chemistry and machine learning have enabled more efficient screening of novel compounds like 5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile. These tools allow researchers to predict binding affinities and identify potential drug candidates with unprecedented speed and accuracy. By leveraging these technologies, scientists can rapidly optimize lead structures and accelerate the drug discovery process.
In addition to computational methods, experimental approaches continue to play a crucial role in evaluating the biological activity of this compound. High-throughput screening (HTS) techniques enable researchers to assess thousands of compounds against various biological targets within a short period. Such screenings have been instrumental in identifying novel therapeutic agents and validating their potential in preclinical studies.
The synthesis of 5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile presents unique challenges due to its complex structural features. However, modern synthetic methodologies have made significant strides in facilitating the construction of such intricate molecules. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have enabled chemists to build complex heterocycles with high precision and yield.
One particularly interesting aspect of this compound is its potential application in treating neurological disorders. The combination of an acetylpiperazine moiety and an oxazole core suggests that it may interact with neurotransmitter receptors such as serotonin or dopamine receptors. These interactions could lead to therapeutic effects similar to those observed with existing treatments for depression, anxiety, and other central nervous system disorders.
Furthermore, the presence of a 5-(phenoxymethyl)furan substituent may contribute to additional mechanisms of action. For instance, this group could engage with other biological targets such as enzymes or ion channels involved in neuronal signaling pathways. Such interactions could provide synergistic effects when combined with the primary pharmacophoric regions of the molecule.
The nitrile group at the 4-position also warrants further investigation regarding its potential roles in biological activity. While nitrile groups are often used as intermediates in drug synthesis due to their ease of functionalization, they can also directly contribute to pharmacological effects when incorporated into bioactive molecules.
Recent studies have highlighted the importance of structure-based drug design in optimizing therapeutic agents like 5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan -2 -yl -1 ,3 - oxazole - 4 - carbonitrile . By understanding how different structural features interact with biological targets at the molecular level, researchers can make informed decisions about how to modify these compounds for improved efficacy and selectivity.
For instance, X-ray crystallography has been instrumental in elucidating binding modes between drug candidates and their target proteins or enzymes. These structural insights can guide medicinal chemists toward designing next-generation compounds that exhibit enhanced binding affinities or improved pharmacokinetic profiles.
In conclusion, 5 -( 4 - acetylpiperazin - 1 - yl ) - 2 - 5 -( phenoxymethyl ) furan - 2 - yl - 1 ,3 - oxazole - 4 - carbonitrile ( CAS No . 946309 -41 -7) represents a promising candidate for further development as a therapeutic agent . Its complex structural framework , characterized by key pharmacophoric groups such as 4-acetylpiperazine, 5-(phenoxymethyl)furan, and 1,3 oxazole, positions it as a versatile scaffold for addressing various medical conditions . With continued research into its biological activity , synthetic feasibility , and mechanistic insights , this compound holds significant potential for contributing toward advancements in medicine .
946309-41-7 (5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile) 関連製品
- 6183-54-6(methyl cis-3-hydroxycyclohexane-1-carboxylate)
- 2331260-28-5(C-Oxetan-3-yl-methylamine tosylate)
- 2287342-32-7(4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole)
- 2680688-46-2(4-(2,2,2-trifluoroacetamido)methyl-1H-pyrazole-3-carboxylic acid)
- 1286717-47-2(1-benzyl-4-6-(4-bromobenzenesulfonyl)pyridine-3-carbonylpiperazine)
- 2287270-87-3(2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid)
- 50318-10-0(2,6-Bis(trifluoromethyl)naphthalene)
- 1023535-75-2(1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea)
- 1993-63-1(5-Fluoro-2-methoxypyrimidin-4-amine)
- 800402-13-5(Pyrrolidine, 3,4-dimethoxy-, (3R,4S)-)




